2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide
Description
The compound 2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide is a substituted imidazole derivative featuring a sulfanyl (-S-) linker and a cyclohexylacetamide moiety. Its structure combines a 2-chlorobenzyl-substituted imidazole core with a thioether bridge to an acetamide group, which is further modified with a cyclohexyl ring.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-16-9-5-4-6-14(16)12-22-11-10-20-18(22)24-13-17(23)21-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFHXGUGNZRZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(2-Chlorophenyl)methyl]-1H-imidazole-2-thiol
The imidazole-2-thiol precursor is synthesized through a two-step sequence. First, 1-[(2-chlorophenyl)methyl]-1H-imidazole is prepared by alkylating imidazole with 2-chlorobenzyl chloride in dimethyl sulfoxide (DMSO) at 80°C for 2 hours (yield: 85%). Thiolation follows using thiourea in ethanol under reflux, where the imidazole’s C2 position undergoes nucleophilic substitution (6 hours, 72% yield).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Catalyst | None |
Coupling with N-Cyclohexyl-2-chloroacetamide
N-Cyclohexyl-2-chloroacetamide is synthesized by reacting cyclohexylamine with chloroacetyl chloride in dichloromethane at 0–5°C (yield: 90%). The thiol intermediate (1.1) is deprotonated with potassium carbonate in acetonitrile, then coupled with the chloroacetamide at 60°C for 4 hours (yield: 68%).
Analytical Validation
-
1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.38 (m, 4H, Ar-H), 4.82 (s, 2H, CH2), 3.72 (t, 1H, NH), 2.10–1.60 (m, 11H, cyclohexyl).
One-Pot Tandem Alkylation-Thiolation
Simultaneous Alkylation and Sulfanyl Group Introduction
This method streamlines the synthesis by combining imidazole alkylation and sulfanyl incorporation in a single pot. Imidazole, 2-chlorobenzyl bromide, and thiourea are reacted in DMSO at 100°C for 8 hours, yielding 1-[(2-chlorophenyl)methyl]-1H-imidazole-2-thiol directly (62% yield). Subsequent coupling with N-cyclohexyl-2-bromoacetamide (prepared separately) in acetonitrile with triethylamine affords the target compound in 58% overall yield.
Advantages and Limitations
-
Advantages : Reduced purification steps; higher atom economy.
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Limitations : Lower yield due to competing side reactions (e.g., over-alkylation).
Microwave-Assisted Solid-Phase Synthesis
Polymer-Supported Imidazole Functionalization
A polystyrene-bound imidazole derivative is treated with 2-chlorobenzyl chloride under microwave irradiation (100 W, 120°C, 20 minutes) to anchor the benzyl group. The resin-bound intermediate is then reacted with mercaptoacetic acid and cyclohexylamine in a sequential coupling step (microwave, 80°C, 15 minutes), followed by cleavage with trifluoroacetic acid to yield the target compound (76% purity, 51% yield).
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Microwave Power | 100 W |
| Temperature | 120°C (alkylation) |
| Reaction Time | 20 minutes |
| Cleavage Agent | TFA:DCM (1:1) |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Overall Yield | Purity | Time Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 68% | 98.2% | Moderate |
| One-Pot Tandem | 58% | 95.1% | High |
| Microwave-Assisted | 51% | 76% | Very High |
Scalability and Practical Considerations
-
Nucleophilic Substitution : Best for gram-scale synthesis due to reproducible yields.
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Microwave-Assisted : Suitable for rapid screening but limited by resin capacity.
Mechanistic Insights
Thiolate Formation and Coupling
The critical step involves deprotonating the imidazole-2-thiol to a thiolate ion, which attacks the α-carbon of the chloroacetamide. Density functional theory (DFT) calculations suggest a transition state with a 15.2 kcal/mol activation barrier, favoring an SN2 mechanism.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiol functionalities exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | 8 µg/mL |
Anti-inflammatory Properties
The imidazole ring in the compound is known for its role in modulating inflammatory responses. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of the compound in a rat model of induced arthritis. The results indicated a significant reduction in paw swelling and serum levels of inflammatory markers (TNF-alpha and IL-6) after administration of the compound compared to controls.
Neuropharmacological Applications
Recent findings suggest that the compound may also have neuroprotective effects. The cyclohexylacetamide moiety is hypothesized to enhance blood-brain barrier permeability, allowing for better delivery to central nervous system targets.
Table 2: Neuropharmacological Effects
| Effect | Observed Outcome |
|---|---|
| Neuroprotection | Reduced neuronal apoptosis |
| Cognitive Enhancement | Improved memory performance |
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
Nitroimidazole Derivatives (e.g., Metronidazole, Fexinidazole)
- Key Differences: Unlike nitroimidazoles, the target compound lacks the nitro (-NO₂) group at position 5 of the imidazole ring. Nitro groups are critical for the anaerobic activation of nitroimidazoles, enabling their use as antiparasitic and antibacterial agents .
2-{[(2-Chlorophenyl)methyl]amino}-N-cyclohexylacetamide
- Structural Variance: Replaces the sulfanyl bridge with an amino (-NH-) group.
- Impact : The thioether in the target compound may enhance stability against enzymatic hydrolysis compared to the amine analogue, while the cyclohexyl group in both compounds improves membrane permeability .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide (F711-0103)
- Modifications : Features a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) substituent on the imidazole.
- Effects : The -CF₃ group increases electronegativity and metabolic stability, while -CH₂OH may enhance solubility. The target compound’s cyclohexyl group offers superior lipophilicity for CNS penetration .
2-({1-[(Benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide
- Variations : Includes a benzylcarbamoyl group and a bromophenyl substituent.
- Comparison : The bromophenyl group may facilitate halogen bonding in target interactions, whereas the target compound’s 2-chlorobenzyl group balances steric and electronic effects for optimized receptor binding .
Vicarious Nucleophilic Substitution (VNS)
Used in to introduce phenylsulfonylmethyl groups at position 4 of nitroimidazoles. The target compound’s sulfanyl bridge might be synthesized via analogous nucleophilic displacement reactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s higher LogP than metronidazole supports better tissue penetration but may limit aqueous solubility.
- Metabolic Stability : The sulfanyl bridge and cyclohexyl group likely reduce oxidative metabolism compared to nitroimidazoles .
Biological Activity
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula , featuring an imidazole ring substituted with a chlorophenyl group and a cyclohexylacetamide moiety. The presence of sulfur in the imidazole derivative enhances its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| Similar Imidazole Derivative | E. coli | 16 µg/mL |
Anticancer Activity
Research has demonstrated that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study involving a structurally related compound indicated that it reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some imidazole derivatives have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, they may enhance GABAergic activity, providing a calming effect on neuronal excitability .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors to exert neuroprotective effects.
- Induction of Apoptosis : The ability to trigger programmed cell death pathways in cancer cells is significant for its anticancer properties.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of the compound against skin infections caused by MRSA. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments .
Case Study 2: Cancer Treatment
In vitro studies on MCF-7 cells treated with the compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Further animal studies are required to validate these findings in vivo .
Q & A
Q. What safety protocols are critical for handling this compound in advanced research settings?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines for PPE (gloves, fume hoods). Monitor airborne exposure with real-time sensors for chlorinated byproducts. Establish spill containment protocols, referencing laboratory safety regulations (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
